molecular formula C12H11NO B2720694 Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- CAS No. 1329690-34-7

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-

Cat. No. B2720694
CAS RN: 1329690-34-7
M. Wt: 185.226
InChI Key: HEVSAFYOYCMSJU-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Ethanone derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated that various ethanone compounds show significant antibacterial and antifungal activities, which could have implications in the development of new antimicrobial agents (Nagarapu & Pingili, 2014); (Anonymous, 2020).

Chemical Synthesis and Characterization

  • Chemical Synthesis : Ethanone and its derivatives have been synthesized through various chemical processes, providing insight into their structural and chemical properties. These syntheses contribute to a deeper understanding of the compound's potential applications in various fields of chemistry and medicine (Bijlsma et al., 2015); (Uchiyama et al., 2010).

Catalysis and Chemical Reactions

  • Catalytic Applications : Research has explored the use of ethanone derivatives in catalytic processes. These studies contribute to the understanding of how ethanone compounds can be utilized in various chemical reactions, potentially leading to the development of more efficient and sustainable chemical processes (Chen et al., 2011); (Kumbhare et al., 2013).

Potential in Drug Discovery

  • Drug Discovery Potential : Some studies have focused on the potential of ethanone derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. This highlights the compound's significance in pharmaceutical research and its potential to contribute to the development of new therapeutic drugs (Rehman et al., 2022); (Rashid et al., 2014).

properties

IUPAC Name

1-(5-ethynyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVSAFYOYCMSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(5-ethynyl-2,3-dihydro-1H-indol-1-yl)-

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